![molecular formula C17H11F3N2O2S B2566215 3'-[3-(Trifluorometil)fenil]-1,2-dihidroespiro[indol-3,2'-[1,3]tiazolidina]-2,4'-diona CAS No. 79962-59-7](/img/structure/B2566215.png)
3'-[3-(Trifluorometil)fenil]-1,2-dihidroespiro[indol-3,2'-[1,3]tiazolidina]-2,4'-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C17H11F3N2O2S and its molecular weight is 364.34. The purity is usually 95%.
BenchChem offers high-quality 3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiviral
Los derivados del indol han demostrado potencial antiviral. Por ejemplo:
- Derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-sustituidocarboxilato se encontró que inhiben el virus de la influenza A, con el compuesto 6-amino-4-isobutoxicarboxilato de metilo-1H-indol-2 que muestra una actividad prometedora .
- Derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron efectos antivirales contra el virus Coxsackie B4 .
Potencial Anti-VIH
Los investigadores han explorado los derivados del indol como agentes anti-VIH. Por ejemplo:
Análogo de Hormona Vegetal
El ácido indol-3-acético (AIA), una hormona vegetal, se produce a partir del triptófano. El andamiaje del indol en nuestro compuesto puede tener efectos similares en la biología vegetal .
Investigaciones Antibacterianas
Si bien los estudios específicos sobre nuestro compuesto son escasos, otros derivados del indol se han evaluado por su actividad antibacteriana. La investigación adicional podría explorar su potencial contra cepas bacterianas como Staphylococcus aureus y Escherichia coli .
Materiales y Productos Farmacéuticos
El grupo trifluorometilo mejora la polaridad, la estabilidad y la lipofilia. Incorporar este grupo en materiales o productos farmacéuticos basados en indol podría producir propiedades interesantes .
Otras Actividades Biológicas
Los derivados del indol también han mostrado propiedades antioxidantes, antiinflamatorias, anticancerígenas, antituberculosas y antidiabéticas . Explorar estos aspectos para nuestro compuesto podría revelar posibilidades terapéuticas adicionales.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit gibberellin-like activity . Gibberellins are plant hormones that play crucial roles in various developmental processes, including hypocotyl elongation and seed germination .
Mode of Action
It’s suggested that similar compounds may interact with the gibberellin insensitive dwarf1 (gid1) receptor, forming hydrogen bonding interactions with specific residues . This interaction could potentially result in stronger binding with GID1 .
Biochemical Pathways
Given its potential interaction with the gid1 receptor, it’s plausible that it may influence the gibberellin signaling pathway, which regulates various plant developmental processes .
Result of Action
Similar compounds have been found to exhibit promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination .
Action Environment
It’s worth noting that environmental factors can significantly influence the activity of plant growth regulators .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)10-4-3-5-11(8-10)22-14(23)9-25-16(22)12-6-1-2-7-13(12)21-15(16)24/h1-8H,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIYHCUUBIMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-chlorophenyl)sulfanyl]-N-cyclohexylmethanethioamide](/img/structure/B2566134.png)

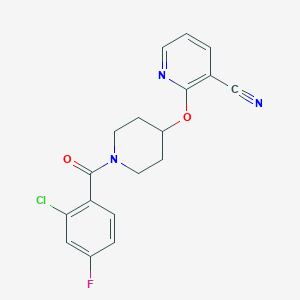
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2566139.png)
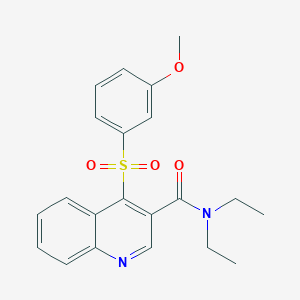
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2566141.png)
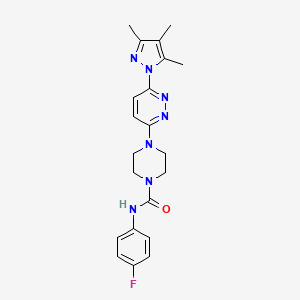
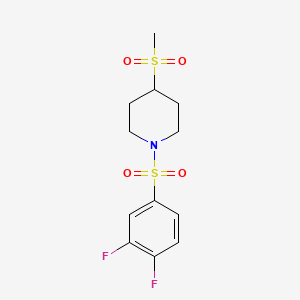
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2566150.png)
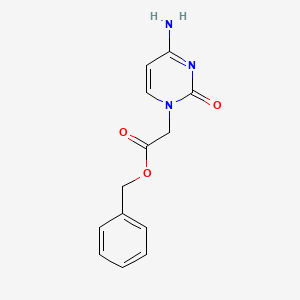

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2566153.png)
![1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine](/img/structure/B2566155.png)
